molecular formula C10H10N2O B13779986 3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one

3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one

Cat. No.: B13779986
M. Wt: 174.20 g/mol
InChI Key: VOLQECHBUFFBPW-FARCUNLSSA-N
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Description

3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a prop-1-enyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one typically involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde under basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, with sodium hydroxide or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-prop-1-enyl]-1H-benzimidazole
  • 1H-benzimidazole-2-one
  • 3-[(E)-prop-1-enyl]-1H-indole-2-one

Uniqueness

3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C10H10N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H3,(H,11,13)/b7-2+

InChI Key

VOLQECHBUFFBPW-FARCUNLSSA-N

Isomeric SMILES

C/C=C/N1C2=CC=CC=C2NC1=O

Canonical SMILES

CC=CN1C2=CC=CC=C2NC1=O

Origin of Product

United States

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